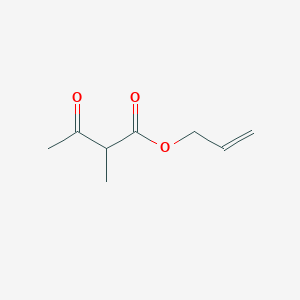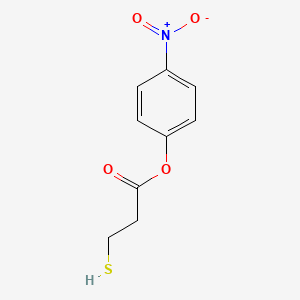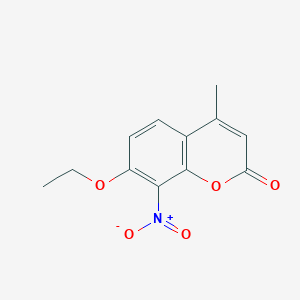
Prop-2-en-1-yl 2-methyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2-methyl-3-oxobutanoate is an organic compound with a complex structure that includes both an ester and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-methyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxobutanoic acid with prop-2-en-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-oxobutanoic acid.
Reduction: Prop-2-en-1-yl 2-methyl-3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-ol: A simpler alcohol with similar reactivity but lacking the ester and ketone functionalities.
2-methyl-3-oxobutanoic acid: Shares the ketone group but differs in its overall structure and reactivity.
Methyl 2-methyl-3-oxobutanoate: Similar ester functionality but with a different alkyl group.
Uniqueness
Prop-2-en-1-yl 2-methyl-3-oxobutanoate is unique due to its combination of ester and ketone groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
| 111903-66-3 | |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
prop-2-enyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-8(10)6(2)7(3)9/h4,6H,1,5H2,2-3H3 |
Clave InChI |
JAOKEDBTEFILQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)


![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)


![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)


